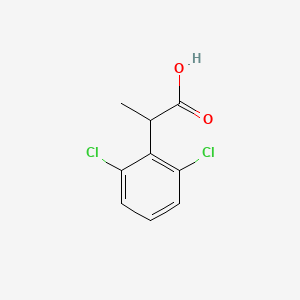

2-(2,6-dichlorophenyl)propanoic Acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKDBMSOQDOIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-78-4 | |

| Record name | 2-(2,6-dichlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Routes to 2-(2,6-Dichlorophenyl)propanoic Acid

The synthesis of this compound can be approached through several classical organic chemistry transformations. These routes typically begin with commercially available dichlorinated aromatic compounds and build the propanoic acid side chain through a series of well-established reactions.

Precursor-Based Synthesis Strategies

The choice of precursor is critical in defining the synthetic pathway. Key starting materials include 2,6-dichlorobenzaldehyde (B137635), 2,6-dichlorotoluene, and other related structures.

One plausible strategy begins with 2,6-dichlorobenzaldehyde . This precursor can undergo a Darzens condensation with an α-halo ester, such as ethyl chloroacetate, in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgresearchgate.net Subsequent rearrangement and hydrolysis of this intermediate can yield the desired 2-arylpropanoic acid structure. The preparation of 2,6-dichlorobenzaldehyde itself can be achieved by hydrolyzing 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium. prepchem.com An alternative industrial process involves the chlorination of 2,6-dichlorotoluene, followed by hydrolysis of the resulting 2,6-dichloro benzyl (B1604629) dichloride. google.comgoogle.com

Another common approach in the synthesis of 2-arylpropanoic acids involves the carboxylation of a Grignard reagent . This would involve forming a Grignard reagent from a suitable 2-(2,6-dichlorophenyl)ethyl halide. The Grignard reagent then reacts with carbon dioxide (dry ice) in an electrophilic addition, followed by acidic workup to yield the carboxylic acid. libretexts.orgquora.com

A third strategy could start from 2,6-dichlorophenylacetic acid , a closely related compound. google.com This precursor could be α-methylated to introduce the necessary methyl group on the carbon adjacent to the phenyl ring. This alkylation would typically involve the formation of an enolate using a strong base, followed by reaction with a methyl halide.

A summary of potential precursor-based routes is presented below.

| Precursor | Key Reaction Type | Intermediate(s) | Final Step |

|---|---|---|---|

| 2,6-Dichlorobenzaldehyde | Darzens Condensation | α,β-Epoxy ester | Rearrangement & Hydrolysis |

| 2-(2,6-Dichlorophenyl)ethyl Halide | Grignard Reaction | Halomagnesium carboxylate | Acidification |

| 2,6-Dichlorophenylacetic acid | α-Alkylation | Enolate | Methylation & Workup |

Reaction Conditions and Optimization Protocols

Optimizing reaction conditions is crucial for maximizing yield and purity. For the Darzens condensation , the choice of base (e.g., sodium ethoxide, sodium hydride) and solvent (e.g., benzene (B151609), HMPT) can influence the stereoselectivity of the intermediate epoxide formation. researchgate.net While often non-stereoselective, conditions can be tuned to favor specific diastereomers. researchgate.net

In Grignard reactions , maintaining anhydrous (dry) conditions is paramount to prevent the quenching of the highly reactive organometallic intermediate. The solvent is typically an ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.

For α-alkylation reactions, the temperature and choice of base are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation, minimizing side reactions.

Enantioselective Synthesis and Chiral Resolution Techniques

As a chiral compound, the biological activity of this compound often resides in a single enantiomer. Therefore, methods to produce enantiomerically pure forms are of significant importance. These include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly. A powerful strategy for synthesizing chiral 2-arylpropanoic acids involves the use of chiral auxiliaries . tandfonline.com These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction, after which they are removed.

Evans oxazolidinones are a widely used class of chiral auxiliaries for this purpose. tandfonline.comwilliams.edu The synthesis begins by acylating the chiral auxiliary with a derivative of 2,6-dichlorophenylacetic acid. The resulting imide is then deprotonated to form a rigid, chelated enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., a methylating agent) to attack from the less sterically hindered face. williams.edu This diastereoselective alkylation step establishes the desired stereocenter. Finally, the auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched this compound and recover the auxiliary. williams.edu

Enzymatic Resolution Methods for Enantiomers

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, particularly lipases, which can selectively catalyze a reaction on one enantiomer while leaving the other unreacted. nih.gov

For 2-arylpropanoic acids, a common method is the kinetic resolution of a corresponding racemic ester via enzyme-catalyzed hydrolysis. almacgroup.com In this process, the racemic ester of this compound is exposed to a lipase (B570770) in an aqueous or biphasic system. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid), while the other enantiomer (S-ester) remains largely unreacted. The resulting mixture of the S-ester and R-acid can then be separated. Lipases from species such as Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas fluorescens have proven effective in resolving various 2-arylpropanoic acid derivatives. almacgroup.comnih.govmdpi.com

The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of the product and the remaining substrate. Optimal conditions often involve careful selection of the enzyme, solvent system, pH, and temperature. nih.gov

| Enzyme (Lipase) Source | Typical Reaction | Key Features |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Esterification / Hydrolysis | High enantioselectivity, broad substrate scope, often immobilized. nih.gov |

| Candida rugosa Lipase (CRL) | Hydrolysis | Effective for resolving various esters; conditions can be optimized. nih.gov |

| Pseudomonas fluorescens Lipase | Hydrolysis | Can achieve high enantiomeric excess and conversion. mdpi.com |

| Burkholderia cepacia Lipase | Hydrolysis / Transesterification | Reported to yield high enantioselectivity. almacgroup.com |

Diastereoselective Synthesis Pathways

Diastereoselective synthesis is an approach where a chiral center in a molecule influences the creation of a second chiral center, leading to the preferential formation of one diastereomer over others. The use of chiral auxiliaries, as described in the asymmetric synthesis section, is a prime example of a diastereoselective pathway. wikipedia.orgosi.lv

The reaction of a chiral N-acyl oxazolidinone enolate with an electrophile is a diastereoselective transformation. williams.edu The pre-existing stereocenter in the oxazolidinone auxiliary controls the stereochemical outcome of the alkylation reaction, resulting in a product with two chiral centers (one on the auxiliary and the newly formed one on the propanoic acid chain) in a specific spatial arrangement. This diastereomeric product can then be isolated, and the auxiliary removed to yield a single enantiomer of the final product. The predictability and high diastereomeric excesses achievable make this a robust method for obtaining enantiopure compounds. tandfonline.comwilliams.edu

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that allows for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions and Derivatives

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, often achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. chemguide.co.ukmasterorganicchemistry.com While specific studies on the esterification of this compound are not extensively detailed in the provided search results, analogous transformations have been reported for the structurally similar compound, diclofenac (B195802) [2-(2-(2,6-dichloroanilino)phenyl)acetic acid]. In these syntheses, various alcohols, such as n-propyl alcohol, isopropyl alcohol, and n-butyl alcohol, were reacted with diclofenac in the presence of an acid catalyst to yield the corresponding esters. e-journals.in

The general conditions for such reactions typically involve heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid. ceon.rs The reaction equilibrium is driven towards the ester product by removing water, often through azeotropic distillation. ceon.rs

Table 1: Examples of Esterification of a Structurally Similar Compound (Diclofenac)

| Alcohol | Ester Product | Reported Yield (%) |

|---|---|---|

| n-Propyl alcohol | n-Propyl 2-(2-(2,6-dichloroanilino)phenyl)acetate | 78 |

| Isopropyl alcohol | Isopropyl 2-(2-(2,6-dichloroanilino)phenyl)acetate | 82 |

| n-Butyl alcohol | n-Butyl 2-(2-(2,6-dichloroanilino)phenyl)acetate | 68 |

Data sourced from a study on diclofenac ester synthesis. e-journals.in

Amidation and Peptide Coupling Applications

The carboxylic acid moiety of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation is often facilitated by the use of coupling reagents to activate the carboxylic acid. In a study focused on the synthesis of novel amides of diclofenac, dicyclohexylcarbodiimide (B1669883) (DCC) was employed as the coupling agent to facilitate the reaction between the carboxylic acid and various amino acid esters. derpharmachemica.com

Peptide coupling reagents are broadly categorized into carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, TBTU, HATU). uni-kiel.depeptide.comuniurb.itsigmaaldrich.combachem.com These reagents activate the carboxylic acid, allowing for efficient amide bond formation under mild conditions, which is crucial for minimizing side reactions and preserving stereochemical integrity when coupling with chiral amines like amino acids. uni-kiel.de

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples |

|---|---|

| Carbodiimides | DCC, DIC, EDC |

| Phosphonium Salts | BOP, PyBOP, PyAOP |

The synthesis of a potent and selective human dopamine (B1211576) D1 positive allosteric modulator involved the coupling of 2-(2,6-dichlorophenyl)acetic acid with an amine, showcasing the utility of this reaction in the preparation of complex molecular architectures. researchgate.netnih.gov

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2,6-dichlorophenyl)propan-1-ol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. docbrown.info Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. docbrown.infodoubtnut.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to liberate the alcohol. docbrown.infolibretexts.org

Alternatively, borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) (BTHF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for the reduction of carboxylic acids to alcohols. organic-chemistry.org For instance, the reduction of the structurally related 3-(2,3-dichlorophenyl)propionic acid to 3-(2,3-dichlorophenyl)propanol has been accomplished using diborane. wikipedia.org

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, is a reaction that can occur under specific conditions. wikipedia.orgkhanacademy.org While simple aliphatic carboxylic acids are generally stable to heat, those with certain activating groups at the β-position can undergo decarboxylation more readily. wikipedia.org The decarboxylation of 2-arylpropanoic acids, in general, can be challenging. However, specialized methods, such as photoredox catalysis, have been developed for the decarboxylation of carboxylic acids. extraktlab.comleafly.comcheefbotanicals.com

Reactivity of the Dichlorophenyl Substituent

The electronic properties of the dichlorophenyl ring in this compound significantly influence its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.orgnih.govlibretexts.orgyoutube.com In the case of the 2,6-dichlorophenyl moiety, the chlorine atoms are the potential leaving groups. However, the ring is not strongly activated towards classical SNAr reactions, as there are no powerful electron-withdrawing groups like nitro groups in the ortho or para positions to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect a nucleophilic aromatic substitution on this ring system.

Electrophilic Aromatic Substitution (EAS) Limitations

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the reactivity of the aromatic ring is highly dependent on the nature of the substituents it carries. The two chlorine atoms on the phenyl ring of this compound are electron-withdrawing groups due to their inductive effect, which deactivates the ring towards electrophilic attack. libretexts.orgcsbsju.edulibretexts.org This deactivation makes EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, significantly more difficult compared to benzene. uomustansiriyah.edu.iq

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are particularly sensitive to deactivating groups on the aromatic ring. cutm.ac.inucalgary.calibretexts.orgyoutube.compharmaguideline.com Aromatic rings that are less reactive than monohalobenzenes are generally not suitable substrates for Friedel-Crafts reactions. cutm.ac.inucalgary.ca Given that the 2,6-dichlorophenyl ring is more deactivated than a monochlorobenzene ring, it is expected to be unreactive under standard Friedel-Crafts conditions. The strong deactivation of the ring by the two chlorine atoms significantly reduces the nucleophilicity of the aromatic π-system, rendering it unable to attack the carbocation or acylium ion intermediates generated in these reactions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a sterically hindered substrate such as this compound, these reactions offer a powerful tool to overcome the steric hindrance posed by the two ortho-chloro substituents and the propanoic acid side chain. The reactivity of the carbon-chlorine bonds can be modulated to participate in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Typically, the propanoic acid moiety is protected as an ester (e.g., methyl or ethyl ester) to prevent interference of the acidic proton with the basic conditions often employed in these reactions.

The success of these transformations hinges on the careful selection of the palladium catalyst, ligands, base, and solvent system to achieve optimal reactivity and yield. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki-Miyaura) or coordination of the coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of this compound derivatives, this reaction can be employed to replace one or both of the chlorine atoms with various aryl, heteroaryl, or vinyl groups. The reaction of 2,6-dichlorophenyl derivatives often requires robust catalytic systems to overcome the steric hindrance and the lower reactivity of aryl chlorides compared to bromides or iodides.

Research on substrates like 2,6-dichloropyridine (B45657) has shown that sterically encumbered phosphine (B1218219) ligands are effective in promoting the coupling. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. While direct examples on this compound are not prevalent in the literature, the conditions used for similar dichlorinated aromatic compounds provide a strong basis for its application.

Below is a hypothetical data table illustrating potential Suzuki-Miyaura coupling reactions of a methyl 2-(2,6-dichlorophenyl)propanoate. The conditions are based on established protocols for related sterically hindered aryl chlorides.

Table 1: Hypothetical Suzuki-Miyaura Coupling of Methyl 2-(2,6-dichlorophenyl)propanoate

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 90 |

| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 78 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 80 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is instrumental in the synthesis of anilines and their derivatives. For a substrate like this compound ester, this reaction would allow for the introduction of primary or secondary amines at the ortho positions, leading to novel aniline-derived propanoic acids.

The choice of ligand is critical in Buchwald-Hartwig amination, especially with challenging substrates. Bulky, electron-rich phosphine ligands are typically required to promote the reaction efficiently. Studies on the mono-N-arylation of anilines with methyl 2,6-dichloroisonicotinate have demonstrated the sensitivity of this cross-coupling to both the steric and electronic nature of the coupling partners, highlighting the need for careful optimization of reaction conditions.

The following table presents potential Buchwald-Hartwig amination reactions for an ethyl 2-(2,6-dichlorophenyl)propanoate, with conditions extrapolated from similar systems.

Table 2: Hypothetical Buchwald-Hartwig Amination of Ethyl 2-(2,6-dichlorophenyl)propanoate

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 92 |

| 2 | Morpholine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| 3 | Benzylamine | PdCl₂(Amphos) | - | Cs₂CO₃ | THF | 90 | 85 |

| 4 | n-Butylamine | Pd(OAc)₂ | JohnPhos | LiHMDS | Toluene | 100 | 95 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce vinyl groups onto the dichlorophenyl ring of this compound. The reaction is typically catalyzed by palladium complexes and requires a base. wikipedia.org

While specific applications to this compound are not widely reported, the synthesis of other 2-aryl propionic acids has been achieved through a Heck reaction of an aryl bromide with ethylene, followed by hydroxycarbonylation. This suggests that the dichlorinated analogue could undergo similar transformations. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

A table of plausible Heck reaction conditions for methyl 2-(2,6-dichlorophenyl)propanoate is provided below, based on general protocols for aryl chlorides.

Table 3: Hypothetical Heck Reaction of Methyl 2-(2,6-dichlorophenyl)propanoate

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 80 |

| 2 | n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 100 | 88 |

| 3 | Ethylene | Pd(OAc)₂ | dppf | NaOAc | DMA | 130 | 75 |

| 4 | 1-Octene | Herrmann's catalyst | - | Cy₂NMe | NMP | 140 | 70 |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of arylalkynes. Applying this to this compound derivatives would enable the introduction of alkyne functionalities, which are versatile handles for further synthetic transformations.

The reaction is typically carried out under mild conditions, often at room temperature, using an amine as both the base and sometimes as the solvent. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst.

The table below outlines hypothetical Sonogashira coupling reactions for methyl 2-(2,6-dichlorophenyl)propanoate.

Table 4: Hypothetical Sonogashira Coupling of Methyl 2-(2,6-dichlorophenyl)propanoate

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 90 |

| 2 | 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 85 |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ | None | TBAF | Toluene | 100 | 78 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Dioxane | 70 | 88 |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Methods

Spectroscopic methods provide empirical data on the molecular structure, bonding, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and stereochemistry of 2-(2,6-dichlorophenyl)propanoic acid. In ¹H NMR, the protons in the molecule would exhibit distinct chemical shifts based on their electronic environment. The methine proton (CH), the methyl protons (CH₃), and the aromatic protons would each produce unique signals. The acidic proton of the carboxyl group is also observable, typically as a broad singlet at a high chemical shift (around 12 ppm), though its position can vary with solvent and concentration. youtube.com

For stereochemical assignment, particularly for this chiral molecule, advanced NMR techniques are employed. The enantiomers (R and S forms) of this compound are indistinguishable in a standard achiral solvent. However, their differentiation can be achieved using chiral solvating agents (CSAs). rsc.org When a CSA is added to the NMR sample, it forms diastereomeric complexes with each enantiomer, which have different magnetic environments. This results in the splitting of NMR signals, allowing for the quantification of each enantiomer. rsc.orgmdpi.com For example, the singlet for a specific proton in the racemic mixture would resolve into two distinct signals, one for the R-enantiomer complex and one for the S-enantiomer complex. The integration of these signals allows for the determination of enantiomeric excess.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the carbonyl carbon, the aromatic carbons (including those bonded to chlorine), the methine carbon, and the methyl carbon provide definitive evidence of the carbon skeleton. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~12.0 (broad singlet) | ~175-180 |

| Aromatic (Ar-H) | ~7.0-7.5 (multiplet) | ~125-140 |

| Methine (CH) | ~3.5-4.0 (quartet) | ~40-50 |

| Methyl (CH₃) | ~1.5 (doublet) | ~15-20 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds. docbrown.info

Key characteristic IR absorption bands include:

O-H Stretch: A very broad and strong absorption band typically found between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

C=O Stretch: A sharp, intense absorption peak appearing around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. youtube.comlibretexts.org

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₉H₈Cl₂O₂), which is approximately 234 g/mol . synblock.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1.

The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgchim.lu Common fragments for this compound would likely include ions resulting from these losses, as well as cleavage of the dichlorophenyl ring.

Table 2: Key Spectroscopic Data

| Technique | Feature | Expected Value/Observation |

| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp) |

| MS | Molecular Ion (m/z) | ~234 (with Cl isotope pattern) |

| MS | Key Fragment | Loss of COOH (m/z ~189) |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide exact bond lengths, bond angles, and dihedral (torsional) angles. redalyc.org

A crystal structure would reveal the solid-state conformation of the molecule, including the orientation of the 2,6-dichlorophenyl ring relative to the propanoic acid chain. It would also elucidate intermolecular interactions, such as the hydrogen bonding that typically occurs between carboxylic acid groups, often forming dimeric structures. worktribe.com The packing of these molecules in the crystal lattice would also be determined. While no public crystal structure for this specific compound was found, the technique remains the gold standard for unambiguous solid-state structural determination.

Computational Chemistry and Quantum Mechanical Studies

Computational methods complement experimental data by providing insight into the electronic structure and conformational landscape of the molecule.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can predict various properties of this compound, including its geometry, molecular orbital energies, and charge distribution. redalyc.org

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic excitation properties. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carboxyl group would be electron-rich, while the acidic proton would be electron-poor.

Molecular modeling techniques are used to explore the different possible spatial arrangements (conformations) of this compound and their relative energies. lumenlearning.com The molecule has several rotatable bonds, leading to various conformers. The most significant are the rotations around:

The single bond between the phenyl ring and the chiral carbon.

The single bond between the chiral carbon and the carbonyl carbon.

Conformational analysis helps identify the most stable (lowest energy) conformation. organicchemistrytutor.comchemistrysteps.com For this compound, the steric bulk of the two chlorine atoms in the ortho positions of the phenyl ring would create significant steric hindrance. This hindrance would heavily restrict the rotation around the bond connecting the phenyl ring to the propanoic acid moiety, favoring a conformation where the propanoic acid group is twisted out of the plane of the aromatic ring to minimize steric clash. The relative energies of different staggered and eclipsed conformations can be calculated to understand the energy barriers to rotation and the preferred molecular shape in the gas phase or in solution. organicchemistrytutor.com

Prediction of Reaction Mechanisms and Transition States

The prediction of reaction mechanisms and the characterization of transition states for this compound are primarily informed by computational chemistry methods. Due to the complexity of tracking transient species experimentally, theoretical models provide crucial insights into the potential reaction pathways of this molecule. The reaction mechanisms of this compound are expected to be influenced by its structural features, namely the carboxylic acid group and the sterically hindered and electron-withdrawing 2,6-dichlorophenyl substituent.

Theoretical Framework

Computational approaches, such as those based on density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These methods allow for the identification of intermediates, transition states, and the calculation of activation energies, which are critical in determining the feasibility and kinetics of a particular reaction pathway. While specific computational studies on this compound are not extensively documented in publicly available literature, predictions can be made based on well-understood reactions of similar carboxylic acids, such as propanoic acid.

Predicted Reaction Pathways

Based on the functional groups present, two principal reaction pathways are predicted for this compound under appropriate conditions: decarboxylation and decarbonylation.

Decarboxylation: This reaction involves the removal of the carboxyl group as carbon dioxide (CO₂). For simple carboxylic acids, this process often requires a catalyst or high temperatures. The mechanism is predicted to proceed through a transition state where the C-C bond between the alpha-carbon and the carboxyl carbon is elongated and partially broken. The presence of the electron-withdrawing 2,6-dichlorophenyl group is anticipated to influence the stability of the carbanionic character that can develop on the alpha-carbon during the transition state. Electron-withdrawing groups can stabilize such a transition state, potentially lowering the activation energy for decarboxylation compared to unsubstituted propanoic acid. However, the significant steric hindrance from the two ortho-chloro substituents may impose conformational restrictions that could raise the energy of the transition state.

Decarbonylation: This pathway involves the loss of carbon monoxide (CO) and water. Computational studies on propanoic acid suggest that decarbonylation can occur through the formation of a propanoyl intermediate. For this compound, this would involve the initial removal of the hydroxyl group from the carboxylic acid, followed by the cleavage of the bond between the carbonyl carbon and the phenyl ring. The stability of the resulting intermediates and the energy of the transition states would be significantly affected by the electronic properties of the dichlorophenyl ring.

Predicted Influence of the 2,6-Dichlorophenyl Group on Transition States

The 2,6-dichlorophenyl substituent is expected to exert both electronic and steric effects on the transition states of potential reactions.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This inductive effect would decrease the electron density on the phenyl ring and, consequently, on the alpha-carbon. This could stabilize transition states with developing negative charge on the alpha-carbon, as might be expected in certain decarboxylation mechanisms.

Steric Effects: The presence of two chlorine atoms in the ortho positions creates significant steric bulk around the alpha-carbon and the carboxylic acid group. This steric hindrance can restrict the rotational freedom of the phenyl ring and influence the geometry of the transition state. It may increase the energy of transition states that require a specific spatial arrangement of atoms, potentially favoring pathways that can accommodate this steric demand.

Hypothetical Data on Predicted Reaction Mechanisms

The following tables present hypothetical data based on theoretical predictions for the reaction mechanisms of this compound compared to propanoic acid. These values are illustrative and would require confirmation through detailed computational studies.

| Compound | Predicted Activation Energy (kJ/mol) | Key Transition State Feature |

|---|---|---|

| Propanoic Acid | ~150-170 | Elongated Cα-C(OOH) bond |

| This compound | ~140-160 | Elongated Cα-C(OOH) bond with partial negative charge stabilization by the dichlorophenyl group |

| Compound | Predicted Cα-C(OOH) Bond Length (Å) | Predicted Dihedral Angle (Cortho-Cipso-Cα-C(OOH)) (degrees) |

|---|---|---|

| Propanoic Acid | ~2.0 - 2.2 | N/A |

| This compound | ~2.1 - 2.3 | ~90 (due to steric hindrance) |

Structure Reactivity Relationships and Mechanistic Insights

Influence of the 2,6-Dichloro Substitution on Reactivity

The substitution of two chlorine atoms at the 2 and 6 positions of the phenyl ring profoundly impacts the reactivity of the entire molecule. These ortho substituents introduce significant steric and electronic effects that differentiate its chemical properties from other isomers of dichlorophenyl)propanoic acid and the unsubstituted phenylpropanoic acid.

Steric Hindrance Effects

The chlorine atoms at the 2 and 6 positions are bulky, creating significant steric hindrance around the propanoic acid side chain. This steric crowding can impede the approach of reactants to the carboxylic acid group and the adjacent chiral center. For instance, in reactions involving nucleophilic attack at the carbonyl carbon or substitution at the alpha-carbon, the rate of reaction can be significantly reduced compared to less hindered analogues.

This steric hindrance also influences the rotational freedom of the phenyl ring relative to the propanoic acid side chain. The restricted rotation can lock the molecule into specific conformations, which in turn can affect its ability to bind to active sites of enzymes or receptors. The bulky ortho substituents can sterically block access to potential binding pockets, a crucial factor in its molecular interactions.

Stereochemical Influence on Molecular Interactions

The presence of a chiral center at the second carbon of the propanoic acid chain means that 2-(2,6-dichlorophenyl)propanoic acid exists as a pair of enantiomers, (R)- and (S)-2-(2,6-dichlorophenyl)propanoic acid. This chirality is a fundamental aspect of its chemistry, profoundly influencing its interactions with other chiral molecules, including biological macromolecules.

Chirality and Stereospecific Reactions

The distinct three-dimensional arrangement of the enantiomers leads to stereospecific interactions. In a chiral environment, such as the active site of an enzyme, the two enantiomers will bind with different affinities and orientations. This can result in one enantiomer being biologically active while the other is inactive or exhibits a different activity. Such stereospecificity is a common phenomenon in pharmacology and biochemistry.

Reactions involving chiral reagents or catalysts can also be stereospecific, leading to the preferential formation of one diastereomer over another. The synthesis of enantiomerically pure forms of this compound often relies on such stereospecific reactions or the resolution of a racemic mixture.

Quasiracemate and Racemate Formation Studies

The study of how enantiomers and closely related chiral molecules crystallize provides valuable insights into molecular recognition. A racemate is a 1:1 mixture of two enantiomers that can crystallize in different ways: as a racemic compound (a true racemate), a conglomerate (a physical mixture of crystals of the pure enantiomers), or a racemic solid solution.

A quasiracemate is formed when two structurally similar chiral molecules of opposite configuration co-crystallize. Studies on compounds analogous to this compound, such as 2-(2,4-dichlorophenyl)propanoic acid and 2-(2-chloro-4-nitrophenyl)propanoic acid, have demonstrated the formation of quasiracemic crystals. researchgate.net In these structures, the molecules with similar shapes but different substituents and opposite chirality pack in a way that mimics a true racemate. researchgate.net These studies reveal that topological influences can predictably control the orientation of discrete molecular assemblies. researchgate.net The formation of heterodimers linked by carboxylic acid O-H···O interactions is a common feature in both racemates and quasiracemates of these types of compounds. researchgate.net

Table 1: Crystallographic Data Comparison for Related Phenylpropanoic Acids

| Compound/Mixture | Crystal System | Space Group | Key Interactions |

| (R)-2-(2,4-dichlorophenoxy)propanoic acid & (S)-2-(2-chloro-4-nitrophenoxy)propanoic acid (Quasiracemate) | Monoclinic | P2₁/c | Pseudosymmetric heterodimers via O-H···O bonds |

| Racemic 2-(2,4-dichlorophenoxy)propanoic acid | Monoclinic | P2₁/n | Centrosymmetric dimers via O-H···O bonds |

Note: This table is illustrative and based on data for structurally similar compounds to highlight the types of interactions and crystal structures observed in racemate and quasiracemate studies.

Investigation of Molecular Target Engagement Mechanisms

The biological activity of a compound is contingent upon its interaction with specific molecular targets, such as proteins or nucleic acids. Investigating the mechanism of target engagement is crucial for understanding its pharmacological or toxicological effects. For this compound, this would involve identifying its binding partners and characterizing the nature of the interaction at a molecular level.

Due to a lack of specific published research on the molecular target engagement of this compound, this section will outline the general principles and methodologies that would be applied in such an investigation.

Techniques such as affinity chromatography, yeast two-hybrid screening, and computational methods like molecular docking could be employed to identify potential protein targets. Once a target is identified, biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography would be used to quantify the binding affinity and elucidate the precise binding mode. These studies would reveal the key amino acid residues involved in the interaction and the role of the 2,6-dichloro substituents and the chiral center in achieving binding specificity and affinity. Pharmacophore modeling could also be utilized to define the essential steric and electronic features required for molecular interaction with a biological target.

Enzyme-Substrate Interaction Studies

While specific enzyme-substrate interaction studies for this compound are not extensively documented in publicly available research, the broader class of arylpropionic acid derivatives, which includes many nonsteroidal anti-inflammatory drugs (NSAIDs), is known to interact with cyclooxygenase (COX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. The biological response of NSAIDs typically arises from the suppression of this prostaglandin (B15479496) synthesis pathway.

To understand the potential interactions of this compound, we can examine the well-studied interactions of a structurally analogous compound, diclofenac (B195802), which also features a 2,6-dichlorophenyl group. Diclofenac exhibits a unique binding mode within the active site of COX-2. Unlike many other NSAIDs with a carboxylic acid group that coordinate with Arginine-120 and Tyrosine-355, diclofenac's carboxylic acid moiety forms hydrogen bonds with Serine-530 and Tyrosine-385 in an inverted orientation. acs.org This distinct binding is comparable to the nonproductive binding of the natural substrate, arachidonic acid, to the COX-2 enzyme. acs.org

The 2,6-dichlorophenyl group of diclofenac plays a crucial role in its binding, forming van der Waals contacts with several hydrophobic amino acid residues within the enzyme's active site, including Valine-349, Alanine-527, Leucine-531, and Valine-523. acs.org This hydrophobic interaction likely contributes significantly to the affinity and positioning of the molecule within the enzyme. Given the shared 2,6-dichlorophenyl structural motif, it is plausible that this compound could engage in similar hydrophobic interactions within the active sites of target enzymes.

Table 1: Key Amino Acid Residues in Diclofenac-COX-2 Interaction

| Interacting Residue | Type of Interaction | Reference |

| Serine-530 | Hydrogen Bond | acs.org |

| Tyrosine-385 | Hydrogen Bond | acs.org |

| Valine-349 | van der Waals Contact | acs.org |

| Alanine-527 | van der Waals Contact | acs.org |

| Leucine-531 | van der Waals Contact | acs.org |

| Valine-523 | van der Waals Contact | acs.org |

Protein-Ligand Binding Dynamics

The dynamics of protein-ligand binding are fundamental to understanding the pharmacological effects of a compound. For acidic drugs like this compound, plasma protein binding is a critical factor influencing their distribution and availability at the site of action. The extent of this binding is governed by the physicochemical properties of the molecule.

Quantitative structure-plasma protein binding relationship (QSPPBR) studies on acidic drugs have identified several molecular descriptors that influence the unbound fraction of a drug in plasma. Lipophilicity and the presence of aromatic rings are known to increase plasma protein binding. The 2,6-dichlorophenyl group in this compound contributes to its lipophilicity and provides an aromatic system, suggesting a high affinity for plasma proteins, predominantly albumin.

The binding of NSAIDs to COX enzymes is a dynamic process. For instance, the structurally similar ibuprofen (B1674241) binds to the COX-1 active site by forming an ion pair with Arginine-120 and a hydrogen bond with Tyrosine-355. acs.org While diclofenac's binding is different, as noted above, the flexibility of the active site in COX enzymes can accommodate various ligands. The larger active site of COX-2, in comparison to COX-1, allows for greater flexibility in substrate binding and can accommodate a wider range of bulkier substrates. acs.org This suggests that the binding dynamics of this compound would be influenced by the specific isoform of the target enzyme.

Modulation of Biochemical Pathways

The primary biochemical pathway modulated by many arylpropionic acid derivatives is the arachidonic acid cascade, leading to the synthesis of prostaglandins. wikipedia.org Prostaglandins are lipid compounds with hormone-like effects, involved in inflammation, pain, and fever. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the key enzymes in this pathway, converting arachidonic acid into prostaglandin H2, the precursor to other prostaglandins. acs.org Inhibition of these enzymes is the principal mechanism of action for most NSAIDs. nih.gov

In addition to the prostaglandin pathway, the metabolism of xenobiotics by the cytochrome P450 (CYP) enzyme system represents another significant biochemical pathway that can be modulated. nih.govmdpi.com The CYP enzymes are a superfamily of monooxygenases that play a crucial role in the phase I metabolism of a vast array of compounds. mdpi.com The metabolism of compounds containing a dichlorophenyl group has been studied. For example, 2,4-dichlorophenol (B122985) is metabolized by human cytochrome P450 3A4. nih.gov Given the presence of the 2,6-dichlorophenyl group, this compound is likely a substrate for one or more CYP isozymes. This metabolic process would be a key pathway in its biotransformation and clearance from the body. Drug-drug interactions can occur when one compound inhibits or induces the CYP enzymes responsible for the metabolism of another. researchgate.netcriver.com

Derivatization Strategies and Applications As Chemical Building Blocks

Synthesis of Novel Propanoic Acid Derivatives

The chemical scaffold of 2-(2,6-dichlorophenyl)propanoic acid is a valuable platform for generating a wide array of derivatives. By targeting the carboxylic acid functional group, chemists can introduce new molecular fragments, leading to compounds with tailored properties. These derivatization approaches are fundamental in medicinal chemistry for exploring structure-activity relationships and in materials science for developing new functional molecules.

A significant strategy in medicinal chemistry involves the conjugation of bioactive molecules with amino acids to enhance their pharmacological profiles. The carboxylic acid group of this compound is readily derivatized to form amide bonds with the amino group of various amino acid esters. This approach is analogous to the derivatization of o-[2,6-dichlorophenyl-1-amino]phenyl acetic acid (diclofenac), a structurally related compound.

In a typical synthesis, the carboxylic acid is first activated, for example, by converting it into an active ester. This activated intermediate then reacts with an amino acid ester (such as the methyl or ethyl ester of glycine (B1666218) or L-valine) to form a stable amide linkage. The resulting conjugate combines the structural features of the parent dichlorophenylpropanoic acid with the biochemical properties of the amino acid. Subsequent hydrolysis of the ester group can yield the free amino acid derivative if desired. These derivatives are explored for their potential as novel therapeutic agents.

The table below summarizes the types of amino acid derivatives synthesized from analogous dichlorophenyl-containing carboxylic acids.

| Parent Acid Moiety | Reactant | Resulting Derivative Type |

| Dichlorophenyl Acetic Acid | Glycine Ester | Carboxyamide-N-glycine Ester |

| Dichlorophenyl Acetic Acid | L-Valine Ester | Carboxyamide-N-L-valine Ester |

| Dichlorophenyl Acetic Acid | L-Tryptophan Ester | Carboxyamide-N-L-tryptophan Ester |

The 2,6-dichlorophenyl group is a common structural motif in a variety of heterocyclic compounds due to its influence on molecular conformation and biological activity. While not always starting from the pre-formed propanoic acid, synthetic routes to complex heterocycles often utilize precursors that establish the 2-(2,6-dichlorophenyl) moiety early in the reaction sequence.

For instance, research has shown the synthesis of complex fused heterocyclic systems, such as 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b]thiadiazine-7-carboxylic acid. In this multi-step synthesis, a dichlorophenyl-containing precursor is cyclized to form the core triazolothiadiazine ring system. This demonstrates the role of the dichlorophenyl fragment as a key building block for constructing elaborate, polycyclic molecules with potential applications in medicinal chemistry. The incorporation of this group can impart specific physicochemical properties to the final heterocyclic scaffold.

Other studies have utilized dichlorophenyl-containing butanoic acids to prepare pyridazinone and tetrazole derivatives, further highlighting the utility of this chemical fragment in accessing diverse heterocyclic structures.

The use of this compound as a ligand in organometallic and coordination chemistry is not extensively documented in the available scientific literature. Carboxylic acids, in their deprotonated carboxylate form, are classic ligands for metal ions, forming a variety of coordination complexes. However, research has more commonly focused on metal complexes of other amino acids and their derivatives. For example, β-amino acids have been used to form metal complexes with potential biological activities. While the carboxylate of this compound could theoretically coordinate with metal centers like copper, zinc, ruthenium, or vanadium, specific examples of such complexes and their characterization are not prominent in research databases. This suggests that the derivatization of this particular compound for applications in coordination chemistry remains a relatively unexplored area.

Role as a Building Block in Complex Molecule Synthesis

Beyond direct derivatization, this compound and its precursors serve as important intermediates or building blocks in the assembly of more complex molecular architectures. A building block in organic synthesis is a molecule whose chemical structure is incorporated into a larger final product. The distinct dichlorophenylpropanoic acid framework provides a foundation upon which additional complexity can be built.

In multi-step synthesis, a target molecule is assembled through a sequence of chemical reactions. The product of one step becomes the starting material for the next. The synthesis of 2-(aryl)propanoic acids can be achieved via a photochemical transformation of α-chloropropiophenones. This process involves a 1,2-aryl migration, which establishes the core structure of the target acid.

Once synthesized, this compound can, in principle, serve as an intermediate for more complex targets. Its carboxylic acid handle allows for chain extension or for its integration into a larger molecular framework through the formation of ester or amide bonds as part of a broader synthetic strategy. However, specific, documented examples of its use as a discrete intermediate in the total synthesis of a complex natural product or pharmaceutical agent are not widely reported, where often the focus is on the synthesis of the acid itself rather than its subsequent use.

Functional materials are designed to possess specific properties, such as electronic, optical, or mechanical functions. Organic building blocks are crucial for the bottom-up assembly of such materials, including polymers and liquid crystals. While the rigid dichlorophenyl group and the chiral propanoic acid moiety are features that could potentially be exploited in materials science—for instance, in the design of chiral liquid crystals or as a monomer for specialty polymers—there is a notable lack of specific research demonstrating the use of this compound as a precursor for functional materials. This field of application for this specific compound appears to be underdeveloped or not extensively published.

Comparative Studies with Structural Analogs and Isomers

The biological activity and application of a molecule are highly dependent on its specific structure, including the nature and position of its functional groups and substituents. Comparative analysis of this compound with its structural analogs and isomers reveals how subtle changes in molecular architecture can lead to vastly different functional roles, spanning from pharmaceuticals to herbicides.

Key analogs for comparison include molecules where the phenyl group is replaced by a phenoxy group (an ether linkage), where the chlorine atoms are in different positions on the phenyl ring, or where additional functional groups are present on the propanoic acid backbone.

Diclofenac (B195802) (2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid): Perhaps the most well-known structural analog, diclofenac is a potent NSAID that shares the 2,6-dichlorophenyl moiety. nih.govnih.gov However, it differs significantly in its core structure, being an aminophenylacetic acid derivative rather than a phenylpropanoic acid. Diclofenac functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins (B1171923). researchgate.net Its anti-inflammatory efficacy is well-documented, with a reported IC50 value for inhibiting nitric oxide (a key inflammatory mediator) of 47.12 µg/mL in cellular assays. nih.gov The established activity of diclofenac highlights the importance of the 2,6-dichlorophenyl group in designing anti-inflammatory agents.

Dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid): This compound is both a positional isomer and a structural analog of the target molecule. It features a 2,4-dichloro substitution pattern instead of 2,6-, and a phenoxy linker instead of a direct phenyl connection. These modifications result in a complete shift in biological application from a potential anti-inflammatory to a widely used herbicide. wikipedia.orgnih.gov Dichlorprop acts as a synthetic auxin, a type of plant growth regulator, that causes uncontrolled growth and leads to the death of broadleaf weeds. mt.govontosight.ai Notably, this herbicidal activity is stereospecific; only the (R)-isomer of dichlorprop is biologically active. wikipedia.org This contrasts with the 2,6-dichloro isomer, 2-(2,6-dichlorophenoxy)propanoic acid, which is also a known byproduct in dichlorprop synthesis. The difference in activity between the 2,4- and 2,6-isomers underscores the critical role of substituent placement on the aromatic ring for target interaction in plants.

2-Amino-3-(2,6-dichlorophenyl)propanoic acid: This analog introduces an amino group at the 2-position of the propanoic acid chain, fundamentally changing its chemical class to that of a non-natural amino acid, specifically a derivative of phenylalanine. abmole.comselleckchem.com While detailed biological activity for this specific compound is not widely reported, its structure suggests potential applications in peptide synthesis or as a competitive inhibitor in metabolic pathways involving natural amino acids. Such compounds can be used to create modified peptides with enhanced stability or novel functions. google.com

The table below summarizes the key differences between this compound and its structural analogs.

A comprehensive review of scientific literature reveals a significant gap in the available research regarding the environmental fate and degradation pathways of the specific chemical compound This compound .

Following an extensive search for data pertaining to the microbial degradation, abiotic degradation, and enzymatic biotransformation of this compound, no specific studies or detailed findings could be identified. Publicly available chemical databases, such as PubChem, confirm the structure and basic properties of this compound but also indicate a lack of associated literature detailing its environmental behavior.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the environmental chemical fate and degradation pathways of this compound based on the current body of scientific evidence. The specific information required to address the topics of microbial degradation and metabolites, abiotic degradation mechanisms like hydrolysis and photolysis, and enzymatic biotransformation studies for this particular compound is not available in the reviewed scientific literature.

Analytical Method Development and Characterization in Research Settings

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of 2-(2,6-dichlorophenyl)propanoic acid and its related impurities. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are widely employed, each offering distinct advantages for research applications.

Reverse-phase HPLC (RP-HPLC) is a prevalent method for the analysis of propanoic acid derivatives due to its efficiency in separating compounds based on hydrophobicity. vcu.edu For this compound, a C18 column is typically the stationary phase of choice, offering excellent retention and resolution. pensoft.netresearchgate.net

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to an acidic pH. pensoft.net This acidic condition ensures that the carboxylic acid group of the analyte is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar stationary phase. vcu.edu Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. pensoft.net Detection is typically achieved using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, for instance, around 225 nm or 281 nm. pensoft.netresearchgate.net

Table 1: Example HPLC Method Parameters for Propanoic Acid Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 225 nm | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Injection Volume | 20 µL | pensoft.net |

This interactive table summarizes typical starting conditions for an HPLC analysis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. jfda-online.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar derivative. jfda-online.com

Common derivatization strategies include esterification or silylation. gcms.cz Esterification can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF₃) or by using reagents like trimethylsilyldiazomethane. epa.govtcichemicals.com Silylation involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, commonly using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.comsigmaaldrich.com

Once derivatized, the compound can be separated on a capillary column, such as one with a silica-bound phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced specificity. epa.govscielo.br

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Analyte Functional Group | Resulting Derivative | Source |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester | sigmaaldrich.com |

| Esterification | BF₃ / Methanol | Carboxylic Acid (-COOH) | Methyl Ester | epa.gov |

| Esterification | Trimethylsilyldiazomethane | Carboxylic Acid (-COOH) | Methyl Ester | tcichemicals.com |

| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid (-COOH) | Pentafluorobenzyl Ester | epa.gov |

This interactive table outlines common derivatization approaches to prepare carboxylic acids for GC analysis.

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. mdpi.com This technology provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com These advantages make UPLC particularly valuable in research settings where high throughput analysis of complex samples is often required. nih.gov

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to withstand the much higher backpressures generated by the smaller particles. mdpi.com A UPLC method for this compound would likely use a C18 stationary phase with smaller particles (e.g., 1.7 µm) and a similar mobile phase system to HPLC, but with potentially adjusted gradients and higher flow rates to leverage the speed of the technique. mdpi.comnih.gov The reduced analysis time and solvent consumption make UPLC a more efficient and environmentally friendly option for research. nih.gov

Table 3: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | mdpi.com |

| Column Dimensions | e.g., 150 x 4.6 mm | e.g., 50-100 x 2.1 mm | mdpi.com |

| Pressure Limits | ~400-600 bar | ~1000-1200 bar | mdpi.com |

| Analysis Time | Longer | Shorter | nih.gov |

| Resolution | Good | Higher | mdpi.com |

| Solvent Consumption | Higher | Lower | nih.gov |

This interactive table compares key features of HPLC and UPLC systems.

Immunoassays for Detection and Quantitation in Research

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for detecting and quantifying compounds in biological matrices. nih.gov The development of an immunoassay for this compound would involve producing specific antibodies that recognize the molecule. nih.gov

A common format is the competitive ELISA. r-biopharm.com In this setup, a known amount of the compound conjugated to a protein is coated onto a microtiter plate. The sample containing the unknown amount of this compound is then added to the wells along with a limited amount of a specific primary antibody. The free compound in the sample competes with the coated compound for binding to the antibody. r-biopharm.com After an incubation period, a secondary antibody linked to an enzyme is added, followed by a substrate that produces a measurable colorimetric or fluorescent signal. rndsystems.com The signal intensity is inversely proportional to the concentration of the compound in the sample. r-biopharm.com

While specific immunoassays for this compound are not widely reported, methods for structurally similar compounds like 2,4-dichlorophenoxyacetic acid have been successfully developed, demonstrating the feasibility of this approach. nih.govresearchgate.net Such assays can achieve very low detection limits, making them suitable for trace analysis in complex research samples. researchgate.net

Method Validation for Research Accuracy and Reproducibility

To ensure that an analytical method provides reliable and accurate data, it must be validated. demarcheiso17025.com Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters, often defined by guidelines from bodies like the International Council for Harmonisation (ICH), are assessed to establish the performance characteristics of the method. pensoft.net

For the analysis of this compound, the following parameters would be evaluated:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by recovery studies on spiked samples. deswater.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). pensoft.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 4: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criteria | Source |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | deswater.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | gavinpublishers.com |

| Precision (RSD%) | ≤ 2% | pensoft.net |

| Robustness (RSD%) | ≤ 2% | researchgate.net |

| Specificity | No interference at the retention time of the analyte | gavinpublishers.com |

This interactive table provides common acceptance criteria used during the validation of chromatographic methods.

常见问题

Q. What safety protocols are recommended for handling 2-(2,6-dichlorophenyl)propanoic acid in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited in the provided evidence, protocols for structurally related chlorinated aromatic acids (e.g., 2-(2,4-dichlorophenoxy)propionic acid) emphasize:

- Use of acid-resistant gloves, indirect-vent goggles, and face shields to prevent skin/eye contact .

- Immediate removal of contaminated clothing and laundering by informed personnel to avoid secondary exposure .

- Adherence to OSHA standards for workplace exposure monitoring and medical evaluation if symptoms arise .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural elucidation of aromatic and propanoic acid moieties. For example, H NMR can resolve substituent effects on the phenyl ring .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. A study on diclofenac derivatives achieved a resolution of 0.84 Å, enabling precise structural validation .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. How can researchers quantify this compound in biological matrices?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) for separation. Detection via UV absorbance at 275 nm (optimized for NSAID analogs like diclofenac) .

- Mass Spectrometry (MS) : Coupled with HPLC for enhanced sensitivity. Electrospray ionization (ESI) in negative ion mode improves detection of deprotonated molecules .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Perform comparative structure-activity relationship (SAR) studies under standardized conditions (e.g., fixed pH, temperature). For example, diclofenac derivatives showed variable anticancer activity depending on substituent position and steric effects .

- Use dose-response assays to clarify conflicting results. A study on antiviral activity of diclofenac analogs highlighted EC variability due to cell-line-specific uptake .

- Validate findings via independent replication and statistical meta-analysis .

Q. What experimental strategies minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Catalytic Optimization : Use palladium catalysts for Ullmann-type coupling to reduce halogenated intermediates, as seen in NSAID syntheses .

- Stoichiometric Control : Maintain a 1:1 molar ratio of 2,6-dichlorophenylamine to propanoic acid precursors to avoid dimerization .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer :

- Photodegradation Studies : Exclude solutions to UV light (254 nm) and analyze degradation products via LC-MS. Diclofenac showed a half-life of 4.2 hours under similar conditions .

- Microbial Degradation Assays : Use activated sludge inoculum to evaluate biodegradation kinetics. NSAIDs like ibuprofen exhibited 60% removal in 14 days under aerobic conditions .

- Adsorption Experiments : Test affinity for activated carbon or clay minerals. Surface functionalization (e.g., FeO nanoparticles) enhances adsorption efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。